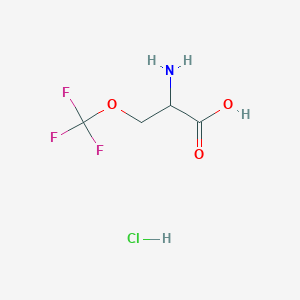
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is a chemical compound with the CAS Number 1301738-59-9 . It has a molecular weight of 209.55 . The compound is also known as O-(trifluoromethyl)serine hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride” is C4H6F3NO3.ClH . The InChI code for this compound is 1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Preparation of Poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide]
García-Martín, Báñez, and Galbis (2001) discussed an alternative synthetic route to 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, which is a key intermediate in creating a chiral nylon 3 analog. This route explored the reactivity of some 3-deoxy derivatives of this amino acid, revealing significant potential in polymer synthesis and materials science (García-Martín, Báñez, & Galbis, 2001).
Synthesis of Fluorinated Amino Acids
Pigza, Quach, and Molinski (2009) achieved stereoselective syntheses of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, from trifluoromethylated precursors. These amino acids are valuable for medicinal chemistry and biochemical research, demonstrating the utility of fluorinated compounds in creating structurally unique amino acids (Pigza, Quach, & Molinski, 2009).
Synthesis of Fluoroalkylated Compounds
Goryaeva et al. (2009) discussed the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, a process involving 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These compounds are important in pharmaceutical and agricultural chemistry, highlighting the compound's role in creating complex organic structures with potential biological activity (Goryaeva et al., 2009).
Development of Novel Fluorescence Probes
Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) synthesized novel fluorescence probes using derivatives of amino acids, including those related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. These probes can detect reactive oxygen species, showcasing the compound's application in biochemical and medical diagnostics (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Coordination Chemistry and Complex Formation
Nagaj, Stokowa-Sołtys, Kurowska, Frączyk, Jeżowska‐Bojczuk, and Bal (2013) studied the coordination chemistry of Tris buffer, a compound related to 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride. Their research provided insights into the complex formation in biochemical systems, particularly with transition metals, which is crucial in understanding metal-protein interactions in biological systems (Nagaj et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLQKIXYVYYPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


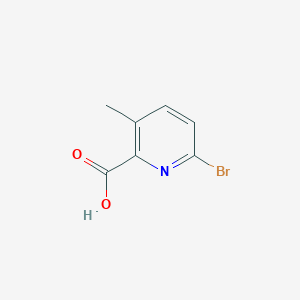
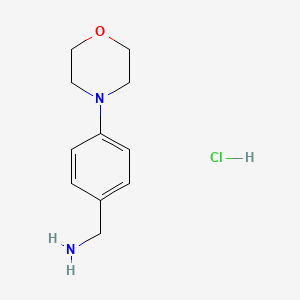
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)


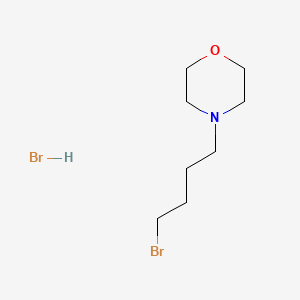
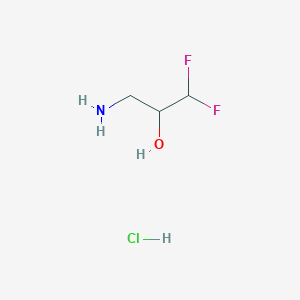
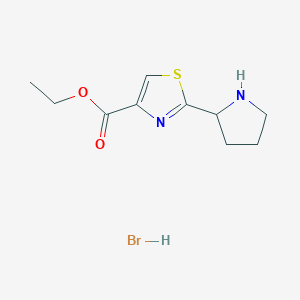
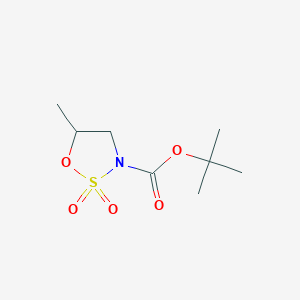
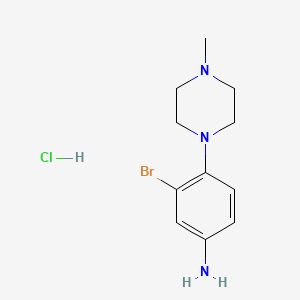
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)
